molecular formula C10H12Cl2 B13160830 1-Chloro-4-(3-chloro-2-methylpropyl)benzene

1-Chloro-4-(3-chloro-2-methylpropyl)benzene

Cat. No.: B13160830
M. Wt: 203.10 g/mol
InChI Key: IGGIPYRSQRMIQZ-UHFFFAOYSA-N
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Description

1-Chloro-4-(3-chloro-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro and a 3-chloro-2-methylpropyl group. This compound is part of the aryl halide family and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(3-chloro-2-methylpropyl)benzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction. This reaction involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general steps are as follows:

    Friedel-Crafts Alkylation: Benzene reacts with 3-chloro-2-methylpropyl chloride in the presence of AlCl3 to form the desired product.

    Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(3-chloro-2-methylpropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of phenols, amines, or ethers.

    Oxidation: Formation of benzoic acids or benzaldehydes.

    Reduction: Formation of alkylbenzenes.

Scientific Research Applications

1-Chloro-4-(3-chloro-2-methylpropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3-chloro-2-methylpropyl)benzene involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products. The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-methylbenzene: Similar structure but with a methyl group instead of the 3-chloro-2-methylpropyl group.

    1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the 3-chloro-2-methylpropyl group.

    1-Chloro-4-ethylbenzene: Has an ethyl group instead of the 3-chloro-2-methylpropyl group.

Uniqueness

1-Chloro-4-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both a chlorine atom and a 3-chloro-2-methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1-chloro-4-(3-chloro-2-methylpropyl)benzene

InChI

InChI=1S/C10H12Cl2/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3

InChI Key

IGGIPYRSQRMIQZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)CCl

Origin of Product

United States

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